

Cefoselis Sulfate preparation for intravenous administration in research

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Compound of Interest

Compound Name: Cefoselis Sulfate

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Application Notes and Protocols for Cefoselis Sulfate in Research

For Intravenous Administration and In Vitro Studies

These application notes provide detailed protocols for the preparation and handling of **Cefoselis Sulfate** for use in research settings, including intravenous administration and in vitro experiments. The information is intended for researchers, scientists, and professionals in drug development.

Product Information

Cefoselis Sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs).[1][3] This interference with the final step of peptidoglycan synthesis leads to a compromised cell wall, resulting in bacterial cell lysis and death.[1][3] Due to its stability against β -lactamases, **Cefoselis Sulfate** is effective against many resistant bacterial strains.[1][3]

Solubility Data

For research purposes, **Cefoselis Sulfate** can be dissolved in various solvents. It is recommended to prepare fresh solutions for immediate use.[2] If precipitation occurs, gentle

warming and/or sonication can be used to aid dissolution.[2]

Solvent System	Solubility	Notes
Phosphate-Buffered Saline (PBS)	25 mg/mL (40.28 mM)	Clear solution.
Dimethyl Sulfoxide (DMSO)	≥62.1 mg/mL	Gentle warming may be required.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.03 mM)	Clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (4.03 mM)	Clear solution.[2]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.03 mM)	Clear solution.[2]

Stability of Cefoselis Sulfate for Intravenous Administration

A study on the stability of a 20 mg/mL solution of **Cefoselis Sulfate** in various intravenous diluents provides critical data for preparing solutions for administration.[5][6] The stability is significantly influenced by the storage temperature and the composition of the intravenous solution.[5][6] **Cefoselis Sulfate** is most stable at a pH range of 4 to 6.5.[5]

Stability Data for **Cefoselis Sulfate** (20 mg/mL) in Different IV Solutions[5][7]

Intravenous Solution	Storage Temperature	Time	Remaining Concentration (%)
5% Glucose	20°C (Room Temp)	24 h	> 99.5%
10% Glucose	20°C (Room Temp)	24 h	> 99.5%
20% Mannitol	20°C (Room Temp)	2 h	91.6%
Various IV Solutions	5°C (Refrigerated)	24 h	Stable
Various IV Solutions	-20°C (Frozen)	30 days	Stable

Note: The study indicates that protection from light has a negligible effect on stability at room temperature for up to 2 hours, except when using Jonosteril and mannitol as diluents.^[5]

Experimental Protocols

Protocol 1: Preparation of Cefoselis Sulfate Stock Solution for In Vitro Studies

This protocol describes the preparation of a high-concentration stock solution of **Cefoselis Sulfate**, typically in DMSO, for subsequent dilution in culture media or buffers for in vitro assays.

Materials:

- **Cefoselis Sulfate** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, pyrogen-free microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Aseptically weigh the desired amount of **Cefoselis Sulfate** powder in a sterile container.
- Add the required volume of DMSO to achieve the target concentration (e.g., ≥ 62.1 mg/mL).^[4]
- Vortex the solution vigorously until the powder is completely dissolved.
- If needed, gently warm the solution or use a sonicator to aid dissolution.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

- Store the aliquots at -20°C for long-term storage.[\[4\]](#)

Protocol 2: Preparation of Cefoselis Sulfate for Intravenous Administration in Research

This protocol outlines the steps for reconstituting and diluting **Cefoselis Sulfate** for intravenous administration, for example, in animal studies. The final concentration should be adjusted based on the specific experimental requirements. This protocol is based on a final concentration of 20 mg/mL as used in stability studies.[\[5\]](#)

Materials:

- **Cefoselis Sulfate** powder for injection
- Sterile Water for Injection (SWFI) or appropriate sterile intravenous diluent (e.g., 5% Dextrose/Glucose, 0.9% Sodium Chloride)
- Sterile syringes and needles
- Appropriate intravenous infusion bags or syringes for administration
- 70% ethanol or other suitable disinfectant

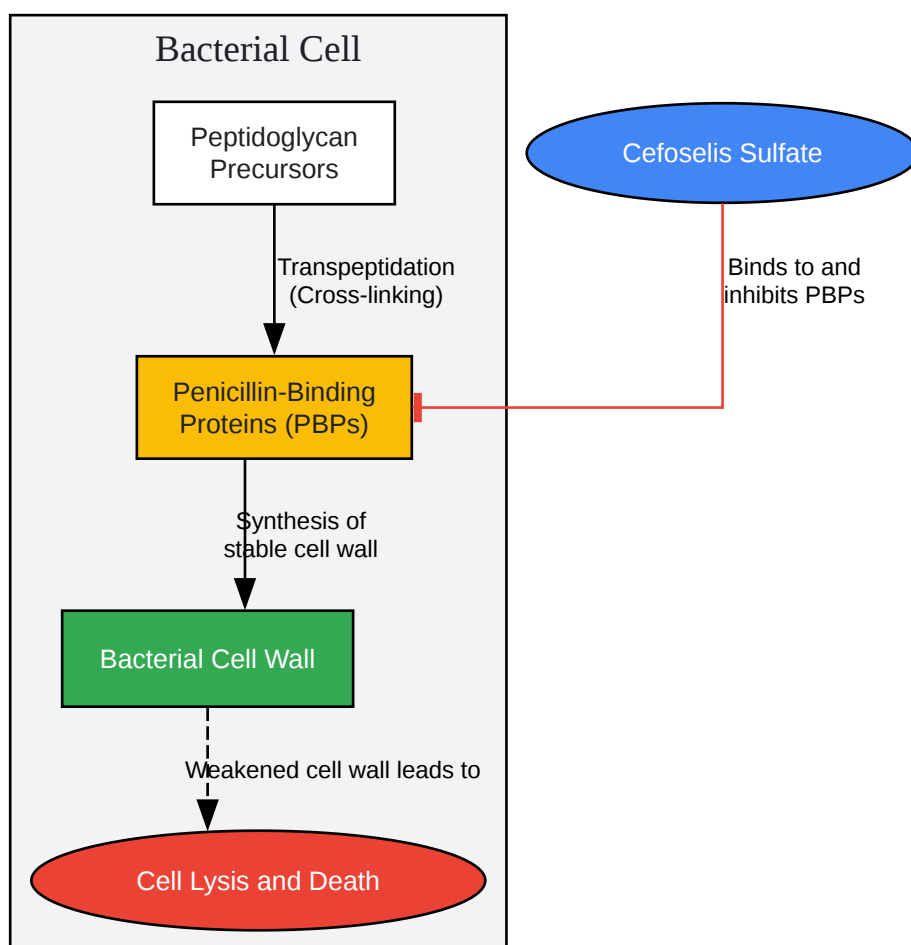
Procedure:

- Calculate the required amount of **Cefoselis Sulfate** and the volume of diluent needed to achieve the desired final concentration.
- Disinfect the rubber stopper of the **Cefoselis Sulfate** vial and the diluent vial with 70% ethanol.
- Using a sterile syringe and needle, draw up the calculated volume of the chosen sterile diluent.
- Inject the diluent into the **Cefoselis Sulfate** vial.
- Gently swirl or agitate the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

- Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.
- Withdraw the reconstituted solution into a sterile syringe for direct injection or add it to a larger volume of a compatible intravenous solution in an infusion bag for infusion.
- For administration, it is recommended to use the solution promptly after preparation. Based on stability data, solutions in 5% or 10% glucose are stable for at least 24 hours at room temperature.[5][6]

Visualizations

Mechanism of Action of Cefoselis Sulfate



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Caption: Mechanism of action of **Cefoselis Sulfate**.

Experimental Workflow for IV Solution Preparation



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Caption: Workflow for preparing **Cefoselis Sulfate** IV solution.

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